molecular formula C11H12BrN3 B1523121 4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine CAS No. 1152678-01-7

4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine

Cat. No. B1523121
CAS RN: 1152678-01-7
M. Wt: 266.14 g/mol
InChI Key: RYEVCRZPUXDJLP-UHFFFAOYSA-N
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Description

The compound “4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group and an amine group could potentially give this compound interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring substituted with two methyl groups at the 2 and 5 positions, a 4-bromophenyl group at the 4 position, and an amine group at the 3 position .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing nature of the bromine atom on the phenyl ring, the electron-donating nature of the amine and methyl groups, and the aromaticity of the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point and melting point .

Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and molecular structure analysis of a related compound, illustrating the methodologies for characterizing the nonlinear optical properties through a combination of experimental and theoretical approaches. This research highlights the compound's stability, intramolecular charge transfer capabilities, and its potential in nonlinear optical applications (Ö. Tamer et al., 2016).

Chemical Reactions and Modifications

Another area of application involves the reaction of pyrazole derivatives with other chemicals to produce substances with desired properties. For instance, the reaction between pyrazole compounds and tertiary amines or sulfides, leading to the production of amine oxides and sulfoxides, showcases the versatility of these compounds in chemical synthesis (Alfons L. Baumstark & Douglas R. Chrisope, 1981).

Polymer Modification and Medical Applications

The modification of polymers through the condensation reaction with various amines, including pyrazole derivatives, has been studied for the creation of materials with enhanced properties. Such polymers have shown increased swelling degrees and improved thermal stability, suggesting potential applications in medical fields due to their promising biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Advanced Material Synthesis

Research into the development of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, and their molecular structure investigations, demonstrate the potential of these compounds in creating materials with specific electronic properties. The study presents insights into the molecular interactions and stability of these compounds, which could be critical for designing novel materials (Ihab Shawish et al., 2021).

Safety And Hazards

As with any chemical compound, handling “4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEVCRZPUXDJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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